1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
Overview
Description
SB 334867: is a selective non-peptide antagonist of the orexin receptor subtype OX1. It was the first compound developed with this specificity and has around 50 times selectivity for OX1 over OX2 receptors . This compound has been shown to produce sedative and anorectic effects in animals and has been useful in characterizing the orexinergic regulation of brain systems involved with appetite and sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions: : SB 334867 can be synthesized through a multi-step process involving the reaction of 2-methylbenzoxazole with 1,5-naphthyridine-4-yl isocyanate to form the desired urea derivative . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: : While specific industrial production methods for SB 334867 are not widely documented, the synthesis would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This could include the use of automated reactors and purification systems to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions: : SB 334867 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the urea moiety and aromatic rings .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of SB 334867 include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as catalysts to facilitate the reactions .
Major Products: : The major products formed from the reactions involving SB 334867 are typically derivatives of the original compound, modified at specific functional groups to explore structure-activity relationships .
Scientific Research Applications
Mechanism of Action
SB 334867 exerts its effects by selectively binding to and antagonizing the orexin receptor subtype OX1 . Orexin receptors are G-protein-coupled receptors that play a crucial role in regulating various physiological processes, including sleep-wake cycles, appetite, and energy homeostasis . By blocking the OX1 receptor, SB 334867 can modulate these processes, leading to its observed effects on sedation and appetite suppression .
Comparison with Similar Compounds
Similar Compounds
Almorexant: Another orexin receptor antagonist with a broader spectrum, targeting both OX1 and OX2 receptors.
Suvorexant: A dual orexin receptor antagonist used clinically for the treatment of insomnia.
TCS OX2 29: A selective OX2 receptor antagonist used in research to study the specific roles of OX2 receptors.
Uniqueness: : SB 334867 is unique in its high selectivity for the OX1 receptor, making it a valuable tool for studying the specific functions of this receptor subtype without the confounding effects on OX2 receptors . This selectivity allows for more precise investigations into the role of OX1 receptors in various physiological and pathological processes.
Properties
IUPAC Name |
1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14/h2-9H,1H3,(H2,18,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMNUCBQGHFICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249889-64-3 | |
Record name | 1-(2-Methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249889643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sb-334867a | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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